N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide
Description
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiophene ring and a thiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .
Properties
IUPAC Name |
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-8-11(16-9(2)21-8)13(19)17-14-10(6-7-20-14)12(18)15(3,4)5/h6-7H,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOOJWMHNCJSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NC2=C(C=CS2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include the condensation of thiophene derivatives with thiazole intermediates under specific reaction conditions. Industrial production methods often employ optimized conditions to maximize yield and purity, such as controlled temperatures, catalysts, and solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Scientific Research Applications
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide can be compared with other thiophene and thiazole derivatives. Similar compounds include:
Thiophene derivatives: Such as 2,5-dimethylthiophene, known for their aromatic properties and biological activities.
Thiazole derivatives: Such as 2-aminothiazole, which is used in various pharmaceutical applications. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties
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